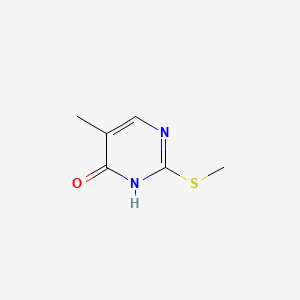

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Overview

Description

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a compound that belongs to the class of pyrimidinones, which are heterocyclic aromatic organic compounds similar to pyridine but with a nitrogen atom at positions 1 and 3 of the ring structure. The presence of a methylthio group at the second position and a methyl group at the fifth position distinguishes this compound and may contribute to its unique chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of related pyrimidinones has been explored in various studies. For instance, the synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones, which are structurally related to this compound, was achieved through the reaction of 3-amino-6-methyl-2-thiouracil with carboxylic acid or thiosemicarbazide with carboxylic acid and β-keto ester in the presence of phosphorus pentaoxide and methanesulfonic acid . Additionally, pyrimido[4,5-d]pyrimidine-2,5-dione derivatives were synthesized using a one-pot, microwave-assisted process involving 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, aldehydes, and urea .

Molecular Structure Analysis

The molecular structure of pyrimidinones can be quite complex, and the presence of substituents can significantly affect their electronic and spatial configuration. For example, the molecular structure of 5,6-dihydropyrimidin-4(3H)-ones was determined by X-ray crystallography, revealing a very short N2–C1 bond length, indicating a highly localized electron π density in this part of the heterocyclic ring . This could suggest that this compound may also exhibit interesting structural features due to its substituents.

Chemical Reactions Analysis

The chemical reactivity of pyrimidinones can vary depending on the substituents present on the ring. For instance, oligonucleotides containing modified bases such as 4-thiothymidine and 2-thiothymidine, which are structurally related to pyrimidinones, showed different reactivity towards NH3 and had distinct physical properties like melting temperatures and UV, fluorescence, and circular dichroism spectra . This suggests that this compound could also participate in various chemical reactions and possess unique physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinones are influenced by their molecular structure. For example, the hydrogen-bonded ribbon and sheet structures observed in the hydrates of 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one and 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one, respectively, indicate significant polarization and the potential for extensive hydrogen bonding . These findings imply that this compound may also exhibit specific intermolecular interactions that could affect its solubility, boiling point, and other physical properties.

Scientific Research Applications

Potential Antitumor Activity

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one has been studied for its potential applications in cancer treatment. A study synthesized hexahydro-2-methylthiopyrimido[4,5-b]quinolines from 6-amino-2-(methylthio)pyrimidin-4(3H)-one, demonstrating remarkable activity against cancer cell lines in in vitro assays. One compound presented significant GI50 values against 46 cancer cell lines, indicating its potential as an antitumor agent (Insuasty et al., 2013).

Microwave-Assisted Synthesis

Another study explored the use of microwave-assisted conditions for the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives from 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. This method indicates the chemical's utility in streamlined, high-yield synthesis processes (Dabiri et al., 2007).

Safety and Hazards

The safety data for 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one indicates that it may cause skin irritation (H317) and eye irritation (H319) . The recommended precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

5-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPRITKRWWSQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286663 | |

| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20651-30-3 | |

| Record name | 20651-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)

![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)

![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)

![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)